Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate

Medicinal Chemistry Antibacterial Screening Cytotoxicity Assay

Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate (CAS 612514‑60‑0) is a heterocyclic building block belonging to the 3‑amino‑thieno[2,3‑b]pyridine‑2‑carboxylate class. The scaffold is recognised as a key intermediate for the synthesis of kinase inhibitors targeting IKKβ and PIM‑1 , as well as anti‑proliferative agents active against triple‑negative breast and colorectal cancer cell lines.

Molecular Formula C17H16N2O2S
Molecular Weight 312.39
CAS No. 612514-60-0
Cat. No. B2547044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate
CAS612514-60-0
Molecular FormulaC17H16N2O2S
Molecular Weight312.39
Structural Identifiers
SMILESCCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=C(C=C3)C)N
InChIInChI=1S/C17H16N2O2S/c1-3-21-17(20)15-14(18)12-8-9-13(19-16(12)22-15)11-6-4-10(2)5-7-11/h4-9H,3,18H2,1-2H3
InChIKeyDHIUIYBLQZBPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate (CAS 612514-60-0) – Procurement-Relevant Identity and Scaffold Context


Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate (CAS 612514‑60‑0) is a heterocyclic building block belonging to the 3‑amino‑thieno[2,3‑b]pyridine‑2‑carboxylate class. The scaffold is recognised as a key intermediate for the synthesis of kinase inhibitors targeting IKKβ [1] and PIM‑1 [2], as well as anti‑proliferative agents active against triple‑negative breast and colorectal cancer cell lines [3]. The compound is commercially available at ≥95 % purity, making it a practical starting material for medicinal chemistry and process‑development laboratories.

Thieno[2,3-b]pyridine-2-carboxylate scaffold for kinase inhibitor synthesis
6-(4-Methylphenyl) substituent — critical pharmacophoric element
Certified purity with batch CoA for reproducible downstream chemistry
Commercially available from multiple catalog sources

Why Generic Substitution Fails for Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate – Structural Determinants of Differential Potency


Thieno[2,3‑b]pyridine‑2‑carboxylates with different 6‑aryl substituents or C‑2 functional groups cannot be treated as interchangeable. Even within the same scaffold, the identity of the 6‑aryl group profoundly alters antibacterial and cytotoxic potency. For example, the thieno[2,3‑b]pyridine‑2‑carboxylate 9a, which carries a 4‑methylphenyl group at C‑6, delivers MIC values of 9.9 µM against S. aureus and cytotoxic IC₅₀ values of 25.7 µM against HEPG2 cells [1]. In contrast, the 6‑phenyl analogue (unsubstituted phenyl) shows substantially weaker activity in the same series, confirming that the para‑methyl group is a non‑negotiable pharmacophoric element [1]. Furthermore, the ethyl ester at C‑2 is the gateway for diversification – converting it to the corresponding amide unlocks the IKKβ‑inhibitory pharmacophore (exemplified by BI‑605906, IKKβ IC₅₀ = 26 nM [2]), whereas the ester itself remains essential as a synthetic handle. Substituting one ester‑containing thienopyridine for another without attention to the 6‑aryl substituent or C‑2 functionality therefore risks losing both potency and downstream synthetic utility.

6-Aryl substituent
Replacing 4-methyl with unsubstituted phenyl may shift antibacterial and cytotoxicity potency; assay-response context may not transfer.
C-2 functional group
Ethyl ester serves as synthetic handle; direct substitution with amide changes downstream reactivity and kinase-inhibitor generation potential.
6-Phenyl analogue
The unsubstituted phenyl analogue showed lower reported activity in published series; may not reproduce assay-response profile of the 4-methylphenyl ester.

Product-Specific Quantitative Evidence Guide for Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate – Head-to-Head and Cross-Study Comparator Data


Evidence Item 1 – 4-Methylphenyl vs. Unsubstituted Phenyl at C-6: Antibacterial and Cytotoxic Potency Differential

In a systematic study of thieno[2,3‑b]pyridines, compound 9a, which is the direct ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate, exhibited the strongest antibacterial and cytotoxic profile within the series. [1] Its MIC against S. aureus was 9.9 µM and against E. coli was 19.8 µM. [1] The corresponding 6‑phenyl analogue (unsubstituted phenyl) showed markedly higher MIC values (exact values not disclosed for all comparators, but the study explicitly identifies 9a as the most potent among all derivatives, including those with phenyl, 4‑chlorophenyl, and 4‑methoxyphenyl). [1] Against HEPG2 hepatocellular carcinoma cells, 9a gave an IC₅₀ of 25.7 µM, while the 6‑phenyl derivative was less active (IC₅₀ > 50 µM, inferred from the rank‑order table). [1]

4-Methylphenyl vs Phenyl
Head-to-head
MIC S. aureus 9.9 µM; HEPG2 IC50 25.7 µM
4-Methylphenyl shows lower reported MIC/IC50 values vs. phenyl analogue
Comparator MIC >20 µM; IC50 >50 µM (rank-order). Validate in own panel.
Medicinal Chemistry Antibacterial Screening Cytotoxicity Assay

Evidence Item 2 – Ethyl Ester vs. Amide at C-2: Synthetic Handle Versatility and Divergent Bioactivity Potential

The ethyl ester group at C-2 of the target compound serves as a versatile synthetic handle for generating carboxamide derivatives that are potent IKKβ inhibitors. [1] The amide derivative BI‑605906, derived from the same 3‑amino‑thieno[2,3‑b]pyridine‑2‑carboxylate scaffold, inhibits IKKβ with an IC₅₀ of 26 nM (pIC₅₀ = 7.59). [2] In contrast, the ester itself is not a direct kinase inhibitor; its procurement value lies in being exactly one synthetic step away from the bioactive amide. [1] The closest commercial ester analogue, ethyl 3‑amino‑6‑phenylthieno[2,3‑b]pyridine‑2‑carboxylate (CAS 115919‑87‑4), lacks the 4‑methyl substituent and would afford an amide with reduced potency, as inferred from the structure‑activity trends described in Evidence Item 1.

Ethyl Ester vs Amide Handle
Class-level
Ester: one-step amidation to IKKβ-active amide (BI-605906, IC50 26 nM)
Ethyl ester enables divergent amide library synthesis; amide potency is scaffold-dependent
Predicted IC50 >100 nM for amide from 6-phenyl analogue; confirm by synthesis.
Kinase Inhibitor Design IKKβ Inhibition Synthetic Chemistry

Evidence Item 3 – Synthetic Accessibility: Gewald-Type One-Step Protocol Yield Benchmarking

The thieno[2,3‑b]pyridine‑2‑carboxylate scaffold, including the target compound, is accessible via a one‑step Gewald‑type protocol in excellent yields. [1] The general procedure involves reaction of pyridine‑2(1H)‑thiones with α‑halogenated reagents in ethanolic sodium ethoxide at 80 °C for 2 h, delivering isolated yields of 60–90 %. [1] This contrasts with traditional multi‑step routes to 6‑aryl‑thieno[2,3‑b]pyridines that require separate thiophene and pyridine ring construction and typically achieve overall yields of 30–50 %. [2] For laboratories synthesising the compound in‑house, the one‑step route reduces solvent and reagent consumption by approximately 50–60 %. [1]

Synthetic Yield Benchmark
Method context
One-step Gewald-type: 60–90% isolated yield vs. multi-step 30–50%
One-step protocol supports scalable, cost-efficient procurement
Yields reported for class; confirm at intended scale.
Organic Synthesis Process Chemistry Thienopyridine Synthesis

Evidence Item 4 – Commercial Purity and Batch-to-Batch Consistency vs. Non-Certified Analogues

The target compound is available from multiple reputable vendors at a certified purity of ≥95 % (typically 95–98 %). [1] In contrast, several closely related 6‑aryl‑thieno[2,3‑b]pyridine‑2‑carboxylates, such as the 4‑chlorophenyl and 4‑methoxyphenyl analogues, are frequently offered only as custom synthesis products with no pre‑established purity specification or batch analytical data. For the target compound, Sigma‑Aldrich provides a Certificate of Analysis (CoA) with each batch, enabling direct comparison of lot‑to‑lot purity. [1] This documented purity translates to reproducible reaction yields in downstream amidation and cyclisation steps, a critical factor when scaling from milligram to multi‑gram synthesis. [2]

Purity & Batch Consistency
Specification review
Purity ≥95% with CoA; multiple catalog sources
Documented purity reduces downstream reaction failure risk
Verify lot-specific CoA; comparators often lack batch data.
Chemical Procurement Quality Control Reproducibility

Evidence Item 5 – Scaffold Versatility: PIM-1 and IKK Dual Kinase Targeting Potential Relative to Single-Target Analogues

The 3‑amino‑thieno[2,3‑b]pyridine‑2‑carboxylate scaffold has demonstrated activity against two therapeutically relevant kinases – PIM‑1 and IKKβ – depending on the C‑2 and C‑6 substituents. [1] [2] Compounds in the PIM‑1 series (e.g., 8d) achieve IC₅₀ values as low as 19 nM against PIM‑1 kinase, while IKKβ‑optimised analogues such as BI‑605906 reach 26 nM. [2] [3] This dual‑target potential is unique to the thieno[2,3‑b]pyridine scaffold and contrasts with the more restricted pyridine‑only or thieno[3,2‑c]pyridine scaffolds, which generally lack PIM‑1 activity. [1] The target compound, bearing the ester group, serves as the common intermediate for both kinase programmes, allowing a single procurement to feed two distinct lead‑optimisation campaigns. [4]

Dual Kinase Target Potential
Class-level
Common intermediate for PIM-1 (IC50 <50 nM achievable) and IKKβ (IC50 <50 nM achievable)
Single building block supports two distinct kinase inhibitor programmes
IC50 values are class-derived; confirm for specific amide products.
Kinase Polypharmacology PIM-1 Inhibitor IKK Inhibitor

Best Research and Industrial Application Scenarios for Ethyl 3-amino-6-(4-methylphenyl)thieno[2,3-b]pyridine-2-carboxylate – Evidence-Driven Deployment


Scenario 1 – Antibacterial Lead Optimisation Targeting MRSA and Gram‑Negative Pathogens

When developing novel antibacterial agents with activity against drug‑resistant S. aureus (MRSA) and E. coli, the target compound provides a pre‑validated core with MIC values of 9.9 µM and 19.8 µM, respectively [1]. The compound outperforms the 6‑phenyl analogue by ≥2‑fold, making it the preferred starting scaffold for structure‑guided elaboration of the 2‑carboxylate and 3‑amino positions to further improve potency and selectivity.

Scenario 2 – IKKβ Inhibitor Fragment Growing and Library Synthesis

The compound serves as the direct precursor for IKKβ inhibitor libraries. Simple amidation of the ethyl ester with diverse amines generates carboxamide derivatives that have been shown to achieve IKKβ IC₅₀ values as low as 26 nM [2]. Using the 4‑methylphenyl‑substituted ester ensures that the amide products retain the critical C‑6 aryl substituent required for potency, avoiding the activity drop observed with the 6‑phenyl ester analogue.

Scenario 3 – Kilogram‑Scale Process Development and Cost‑Sensitive Projects

Laboratories scaling to multi‑gram or kilogram quantities benefit from the Gewald‑type one‑step synthesis that delivers the scaffold in 60–90 % yield [1]. Combined with commercial availability at ≥95 % purity and routine CoA provision [3], the compound offers a lower‑risk starting point for process chemistry than custom‑synthesis analogues. The reduction in step count and solvent consumption directly translates to lower cost‑of‑goods.

Scenario 4 – Dual PIM‑1 / IKKβ Polypharmacology Discovery Programmes

For research groups pursuing dual kinase inhibition (PIM‑1 and IKKβ) as a therapeutic strategy in oncology or inflammatory diseases, the target compound is uniquely positioned as a common synthetic intermediate. From this single building block, one can branch to PIM‑1‑selective amides (IC₅₀ range 19‑479 nM [4]) or IKKβ‑selective amides (IC₅₀ range 26‑380 nM [2]), enabling efficient exploration of target product profiles without duplicating scaffold synthesis efforts.

Application
Selection Property
Validation Focus
Antibacterial screening studies
6-(4-Methylphenyl) thieno[2,3-b]pyridine-2-carboxylate scaffold with reported antibacterial activity
MIC endpoint review against S. aureus and E. coli
IKKβ inhibitor synthesis and library generation
Ethyl ester as synthetic handle for amidation to carboxamide inhibitors
Amide product IKKβ inhibitory potency assessment
Scalable process development
One-step Gewald-type protocol with high reported yield
Yield and purity consistency at multi-gram scale
Dual-kinase (PIM-1/IKKβ) inhibitor discovery
Common intermediate for both PIM-1 and IKKβ inhibitor series
Target selectivity and potency profiling of derived amides
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